6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one
Overview
Description
6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one is a chemical compound known for its unique bicyclic structure. . Its structure allows for diverse chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one typically involves the generation of an α,β-unsaturated ketene intermediate. This intermediate undergoes intramolecular [2+2] cyclization to form the bicyclic structure . The reaction conditions often include the use of zinc granules, tetrahydrofuran (THF), and trimethyl borate, with the reaction being carried out under a nitrogen atmosphere at controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one exerts its effects involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various pathways, depending on the specific application. For example, in catalysis, the compound may facilitate the formation of transition states, thereby lowering the activation energy of reactions. In biological systems, it may bind to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: This compound shares a similar bicyclic structure but differs in its functional groups, leading to different chemical properties and applications.
Bicyclo[3.2.0]hept-2-en-6-one: Another related compound, used in studying enantioselective Baeyer-Villiger oxidation.
Uniqueness
6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one is unique due to its diphenyl substitution, which enhances its stability and reactivity compared to other bicyclic compounds. This makes it particularly valuable in catalysis and drug synthesis, where high reactivity and selectivity are crucial.
Properties
IUPAC Name |
7,7-diphenylbicyclo[3.2.0]hept-2-en-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-18-16-12-7-13-17(16)19(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-11,13,16-17H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZJVCHYHROQDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280867 | |
Record name | 6,6-diphenylbicyclo[3.2.0]hept-3-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-28-8 | |
Record name | NSC18954 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,6-diphenylbicyclo[3.2.0]hept-3-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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